molecular formula C19H18N4O3S B2543084 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 2034532-90-4

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B2543084
CAS No.: 2034532-90-4
M. Wt: 382.44
InChI Key: PVSZPSWAZDFXHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiophene Derivatives in Heterocyclic Synthesis

Thiophene derivatives are critical in synthesizing various heterocyclic compounds due to their unique electronic and structural properties. For instance, research by Mohareb et al. (2004) demonstrated the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which further reacted with different nitrogen nucleophiles to yield a variety of heterocyclic derivatives like pyrazole, isoxazole, and pyrimidine derivatives. This highlights the versatility of thiophene-containing compounds in creating diverse heterocyclic frameworks, potentially including the compound (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Novel Syntheses Involving Pyridine Derivatives

Pyridine moieties are essential in medicinal chemistry due to their presence in numerous bioactive compounds. The work by Reddy et al. (1997) on the novel synthesis of isoxazolo and pyrazolo pyridines using hypervalent iodine reagents showcases the innovative approaches to constructing complex pyridine-containing structures. Such methodologies could be relevant for synthesizing or modifying compounds like the one specified, enhancing their potential for diverse scientific applications (Reddy, Narsaiah, & Venkataratnam, 1997).

Antimicrobial Activities of Heterocyclic Compounds

Heterocyclic compounds, particularly those containing thiophene and pyridine rings, often exhibit significant antimicrobial properties. For instance, the study by Bayrak et al. (2009) explored the synthesis and antimicrobial activities of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, indicating the potential of such compounds in developing new antimicrobial agents. This suggests that the compound could also possess antimicrobial properties, warranting further investigation into its biological activities (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Properties

IUPAC Name

N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-2-22-8-5-13-6-9-23(19(25)17(13)22)10-7-20-18(24)14-12-15(26-21-14)16-4-3-11-27-16/h3-6,8-9,11-12H,2,7,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSZPSWAZDFXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.